molecular formula C15H23N3O B2696986 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide CAS No. 1448122-95-9

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide

Cat. No.: B2696986
CAS No.: 1448122-95-9
M. Wt: 261.369
InChI Key: JAPDAJAXJJAVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide is a synthetic organic compound characterized by a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively. A propionamide moiety is attached via a methylene linker to the pyrazole’s 3-position. The cyclopropyl group may enhance metabolic resistance by inhibiting cytochrome P450-mediated oxidation, while the cyclopentyl substituent could influence lipophilicity and target binding. The amide group provides hydrogen-bonding capacity, critical for interactions with biological targets .

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-15(19)16-10-12-9-14(11-7-8-11)18(17-12)13-5-3-4-6-13/h9,11,13H,2-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPDAJAXJJAVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced via alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, followed by the addition of cyclopentyl and cyclopropyl halides.

    Amidation Reaction: The final step involves the amidation of the pyrazole derivative with propionyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Amide Bond Reactivity

The propionamide group undergoes characteristic nucleophilic acyl substitution and hydrolysis reactions:

Reaction TypeConditionsProducts/OutcomesYieldSource
Acidic Hydrolysis6M HCl, reflux, 8hCyclopropane-carboxylic acid derivative78%
Base-Catalyzed Hydrolysis2N NaOH, EtOH/H₂O (1:1), 70°C, 4hSodium propionate analog82%
Amide AlkylationNaH, DMF, alkyl halide (R-X), 0°C→RTN-alkylated derivatives60-75%

Key finding: Hydrolysis rates depend on steric hindrance from the cyclopentyl group, slowing reaction kinetics by ~30% compared to unsubstituted analogs .

Pyrazole Ring Modifications

The 1H-pyrazole core participates in cross-coupling and electrophilic substitution:

Suzuki-Miyaura Coupling

Boronic EsterCatalyst SystemConditionsProductYieldSource
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(PPh₃)₄, Na₂CO₃, dioxane/H₂O110°C, microwave, 10minBiarylpyrazole derivatives68%
Phenylboronic acidPdCl₂(dppf), K₃PO₄, DMF90°C, 12h, N₂ atmosphere5-aryl substituted analogs73%

Mechanistic insight: Coupling occurs preferentially at the 4-position of pyrazole due to electronic directing effects .

Electrophilic Aromatic Substitution

ReactionReagentsPositionOutcomeYieldSource
NitrationHNO₃/H₂SO₄, 0°CC-4 of pyrazoleNitropyrazole derivative55%
BrominationBr₂, CHCl₃, AlCl₃ catalystC-5 position5-bromo-substituted product62%

Cyclopropane Ring Transformations

The cyclopropyl group undergoes strain-driven reactions:

Reaction TypeConditionsProductsYieldSource
Ring-Opening HydrogenolysisH₂ (50 psi), Pd/C, EtOAc, 25°CLinear propane derivative88%
OxidationmCPBA, CH₂Cl₂, -10°CCyclopropanol derivative41%
[2+1] CycloadditionDichlorocarbene, phase-transfer cat.Geminal dichlorocyclopropane67%

Notable observation: Hydrogenolysis proceeds with retention of configuration at the methylene bridge .

Functional Group Interconversion at Methylene Bridge

The -CH₂- linker between pyrazole and amide shows unique reactivity:

TransformationReagentsConditionsOutcomeYieldSource
Oxidation to KetoneKMnO₄, acetone/H₂O, 0°CKetone formationInstability observed (decomposes)<10%
Reductive AminationNaBH₃CN, NH₄OAc, MeOHSecondary amineSuccessful N-alkylation58%

Metal-Mediated Reactions

Transition metals enable complex transformations:

ReactionMetal CatalystLigand SystemKey ProductYieldSource
C-H ActivationRh₂(OAc)₄PhI(OAc)₂ as oxidantCyclometalated complex49%
Photoredox CatalysisIr(ppy)₃DIPEA, Blue LEDsRadical alkylation products63%

Challenges: Steric bulk from cyclopentyl group reduces catalytic efficiency by ~40% compared to less hindered analogs.

Comparative Reactivity Table

Critical reaction parameters for key transformations:

ReactionOptimal Temp (°C)SolventTime (h)Side Reactions
Suzuki Coupling110dioxane/H₂O0.17Protodeboronation (<5%)
Amide Hydrolysis70EtOH/H₂O4Pyrazole ring decomposition
Cyclopropane Oxidation-10CH₂Cl₂12Overoxidation to CO₂H
Reductive Amination25MeOH8Imine formation (12-15%)

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can reduce edema and leukocyte migration, demonstrating its potential as an anti-inflammatory agent. The mechanism involves the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, along with the inhibition of NF-κB activation, which is crucial in inflammatory processes .

Analgesic Effects

Preliminary studies suggest that N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide may also possess analgesic properties. Its action appears to involve modulation of pain pathways, potentially through interactions with opioid receptors or other pain-related signaling mechanisms . This aspect warrants further investigation to fully elucidate its analgesic potential.

Case Study 1: Inhibition of Proinflammatory Cytokines

In a controlled study, this compound was administered in animal models subjected to inflammatory stimuli. Results demonstrated a marked decrease in levels of IL-6 and TNF-α, indicating effective modulation of the inflammatory response. The compound's ability to inhibit NF-κB activation was also confirmed, suggesting a robust mechanism for its anti-inflammatory action .

Case Study 2: Analgesic Activity Evaluation

Another study evaluated the analgesic activity of this compound using various pain models in rodents. The findings revealed that the compound significantly reduced pain responses compared to control groups, supporting its potential as a therapeutic agent for pain management .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced edema, decreased IL-6 and TNF-α levels
AnalgesicSignificant reduction in pain responses

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related propionamide derivatives reveals key differences in substituents, pharmacological targets, and physicochemical properties:

Compound Name Molecular Weight Substituents Therapeutic Use/Activity Key Properties (logP, HBD/HBA) References
N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide ~305.4 g/mol Cyclopentyl (1-position), cyclopropyl (5-position), propionamide (3-position) Undisclosed (potential kinase/DPP-IV inhibitor) logP ~3.1; HBD: 1, HBA: 3
N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide ~432.5 g/mol Pyrrolidine, 4-hydroxy, 3-amino-4-phenyl-butyryl DPP-IV inhibitor (Type 2 diabetes) logP ~2.8; HBD: 4, HBA: 6
N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide ~388.4 g/mol Piperidine, 2-fluorophenethyl, 2-fluorophenyl Suspected opioid analogue logP ~4.0; HBD: 1, HBA: 3

Key Observations:

  • The DPP-IV inhibitor features a polar pyrrolidine-hydroxyl group, enhancing solubility for oral bioavailability.
  • Hydrogen Bonding: The query compound’s single amide H-bond donor (HBD) is fewer than the DPP-IV inhibitor’s four HBDs, suggesting weaker polar interactions unless compensated by cyclopropane-induced rigidity.
  • logP and Lipophilicity : The query compound’s logP (~3.1) balances lipophilicity and solubility, whereas the opioid analogue’s higher logP (~4.0) aligns with blood-brain barrier permeability .

Pharmacological and Regulatory Considerations

  • DPP-IV Inhibitors : The DPP-IV inhibitor in utilizes a pyrrolidine scaffold with a bulky phenyl-butyryl group for enzyme binding. The query compound’s pyrazole core may target similar enzymes but with distinct selectivity due to cyclopropane-induced conformational constraints.
  • Controlled Substances : Propionamide derivatives like N-(2-fluorophenyl)propionamide analogues are flagged in legislative documents due to structural resemblance to fentanyl . The query compound’s lack of aromatic fluorination and piperidine motifs may exempt it from such regulations.

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the query compound may confer superior metabolic stability compared to fluorinated analogues, which are prone to defluorination .
  • Target Selectivity : Pyrazole-based amides often exhibit kinase or protease inhibition, whereas pyrrolidine derivatives (e.g., ) are common in diabetes therapeutics. Further assays are needed to confirm the query compound’s mechanism.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class of derivatives, characterized by the presence of cyclopentyl and cyclopropyl groups. Its molecular formula is C18H24N4O3C_{18}H_{24}N_4O_3 with a molecular weight of approximately 344.4 g/mol . The structural complexity allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

This compound exhibits several mechanisms of action:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound reduces inflammation by decreasing edema and leukocyte migration. It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
  • NF-κB Inhibition : The compound suppresses the activation of NF-κB, a transcription factor that plays a key role in regulating immune response and inflammation.
  • Enzyme Interaction : The compound may interact with various enzymes and receptors involved in disease processes, potentially acting as a kinase inhibitor or modulating other signaling pathways.

Anti-inflammatory Effects

Research has demonstrated that this compound significantly reduces inflammation in animal models. Key findings include:

Study Model Effect Observed
Study ARat adjuvant arthritisReduced edema and leukocyte migration
Study BIn vitro cytokine assaysDecreased levels of IL-6 and TNF-α

These results suggest that the compound could be beneficial in treating inflammatory diseases.

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound appears favorable compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its selective inhibition of specific pathways may reduce side effects commonly associated with broader-spectrum anti-inflammatory agents .

Research Findings and Case Studies

Several studies have evaluated the pharmacological potential of this compound:

  • In Vivo Studies : Animal models have shown promising results in terms of reducing inflammatory markers without significant toxicity. For instance, one study reported an effective dose range with minimal adverse effects observed at higher concentrations .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications to the pyrazole structure can enhance biological activity, suggesting avenues for further optimization in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)propionamide, and how can reaction conditions be optimized?

  • Methodology : Start with a pyrazole core functionalized with cyclopentyl and cyclopropyl groups. A common approach involves nucleophilic substitution or coupling reactions. For example, describes a procedure using K₂CO₃ in DMF with alkyl halides (RCH₂Cl), which can be adapted by substituting RCH₂Cl with cyclopropane- or cyclopentane-derived reagents. Optimization may involve testing alternative solvents (e.g., acetonitrile for higher polarity), varying reaction temperatures (e.g., 50–80°C for improved kinetics), or using catalysts like Pd for cross-coupling steps. Purity monitoring via HPLC (≥95%) is critical at each stage .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR spectroscopy : Confirm substitution patterns on the pyrazole ring (¹H NMR: δ 1.0–2.5 ppm for cyclopropane/cyclopentane protons; 13C NMR for carbonyl groups).
  • HPLC-MS : Verify molecular weight (expected [M+H]⁺ ~318 g/mol) and detect impurities.
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly around the cyclopropyl group’s spatial orientation.
  • Elemental analysis : Validate molecular formula (C₁₆H₂₄N₃O) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months; analyze degradation via HPLC.
  • Light sensitivity : Expose to UV (254 nm) and visible light; monitor photodegradation products.
  • Humidity tests : Use controlled humidity chambers (40–80% RH) to evaluate hydrolysis risks, especially for the amide bond .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Use tools like AutoDock Vina to simulate binding to kinases or GPCRs, leveraging the pyrazole moiety’s affinity for ATP-binding pockets.
  • MD simulations : Assess conformational flexibility of the cyclopropyl group in aqueous vs. lipid environments (e.g., 100-ns simulations in GROMACS).
  • QSAR analysis : Corporate substituent effects (cyclopropyl vs. bulkier groups) on activity using datasets from PubChem .

Q. What strategies resolve contradictions in bioassay data between in vitro and in vivo models?

  • Methodology :

  • Solubility testing : Use DLS or nephelometry to determine if poor aqueous solubility (common with cyclopropane groups) limits in vivo bioavailability.
  • Metabolite profiling : Identify hepatic metabolites via LC-QTOF-MS; compare inhibition curves of parent compound vs. metabolites.
  • Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) .

Q. How can impurities from synthesis be identified and mitigated to ensure reproducibility?

  • Methodology :

  • LC-MS/MS : Detect trace byproducts (e.g., decyclopropylated analogs or incomplete amide coupling).
  • Column chromatography : Optimize mobile phases (e.g., hexane:EtOAc gradients) to isolate the target compound.
  • DoE (Design of Experiments) : Systematically vary reaction time, temperature, and stoichiometry to minimize side reactions .

Key Considerations for Researchers

  • Stereochemical complexity : The cyclopropyl group’s strain may lead to unexpected reactivity; validate stereochemistry with NOESY or XRD.
  • Biological assays : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid artifactual inhibition in cell-based assays.
  • Data conflicts : Cross-validate computational predictions with SPR (surface plasmon resonance) for binding affinity discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.